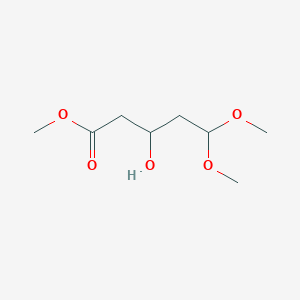

Methyl 3-hydroxy-5,5-dimethoxypentanoate

Description

Methyl 3-hydroxy-5,5-dimethoxypentanoate (C₈H₁₆O₅) is a β-hydroxy ester characterized by a central hydroxyl group at the 3-position and two methoxy groups at the 5-positions of the pentanoate backbone. This compound is a key intermediate in the synthesis of statin drugs, such as rosuvastatin, due to its chiral hydroxy group, which is critical for pharmacological activity . Its synthesis typically involves the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate using chiral Ru or Rh catalysts, achieving enantiomeric excess (ee) values up to 98.7% under optimized conditions (50 bar H₂, 50°C, MeOH) .

Properties

Molecular Formula |

C8H16O5 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-hydroxy-5,5-dimethoxypentanoate |

InChI |

InChI=1S/C8H16O5/c1-11-7(10)4-6(9)5-8(12-2)13-3/h6,8-9H,4-5H2,1-3H3 |

InChI Key |

ITWMQKNTXDZBRG-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC(CC(=O)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5,5-dimethoxypentanoate typically involves the esterification of 3-hydroxy-5,5-dimethoxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5,5-dimethoxypentanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 3-oxo-5,5-dimethoxypentanoic acid.

Reduction: 3-hydroxy-5,5-dimethoxypentanol.

Substitution: 3-hydroxy-5,5-dimethoxypentanoate derivatives.

Scientific Research Applications

Methyl 3-hydroxy-5,5-dimethoxypentanoate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5,5-dimethoxypentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, including esterification, hydrolysis, and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Methyl 3,3-Dimethyl-5,5-diphenyl-5-hydroxypentanoate (Compound B)

- Structure : Features a 3,3-dimethyl group and 5,5-diphenyl substituents instead of dimethoxy groups.

- Synthesis: Prepared via lactone ring-opening of 3,3-dimethyl-5,5-diphenyl-5-hydroxypentanoic acid lactone using KOH/ethanol, yielding 91% of the product .

- Applications: Used in synthetic organic chemistry for constructing complex polycyclic systems, differing from the statin-focused role of Methyl 3-hydroxy-5,5-dimethoxypentanoate.

Methyl 5,5-Bis(p-methoxyphenyl)-3,3-dimethyl-5-hydroxypentanoate (Compound C)

Analogues with Alternative Functional Groups

2,2′-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Derivatives

- Structure : Cyclohexene-based systems with bis(hydroxy) and dimethyl groups.

- Synthesis : Formed via multi-component reactions involving aldehydes and diketones, often catalyzed by molecular sieves or Fe catalysts .

- Applications: Serve as intermediates for hexahydroacridine diones, contrasting with the linear ester backbone of this compound.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Analogues with Varied Backbones

3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

- Structure: Chromenone scaffold with multiple methoxy and hydroxyl groups.

- Synthesis: Synthesized via glycoside removal and methylation of flavonoid precursors .

- Key Differences: The aromatic chromenone system confers UV activity and planar rigidity, unlike the flexible pentanoate chain of this compound.

(3R)-3,5-Dihydroxy-3-methylpentanoate

- Structure : Dihydroxy ester with a branched methyl group at the 3-position.

- Properties: Lacks methoxy groups, reducing steric hindrance and altering solubility profiles compared to this compound .

Comparative Data Table

Key Research Findings

- Catalytic Efficiency: this compound is synthesized with exceptional enantioselectivity using Ru[(R)-BINAP]Cl₂, outperforming Rh-based systems .

- Steric and Electronic Effects: The dimethoxy groups in this compound enhance solubility in polar solvents (e.g., MeOH) compared to diphenyl or p-methoxyphenyl analogues .

- Reactivity Trends: Hydroxyl groups in cyclohexene derivatives (e.g., 2,2′-arylmethylenebis compounds) participate in keto-enol tautomerism, unlike the stable β-hydroxy ester configuration of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.